1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-5-2-3-10(9-5)4-6(7)8/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFFDUFEEHNHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most straightforward route involves alkylating the nitrogen atom of 3-methyl-1H-pyrazole with 2,2-difluoroethyl bromide (C2H3F2Br). This SN2 reaction proceeds in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), which deprotonates the pyrazole nitrogen, enhancing nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.
Optimization and Yield
Key variables include temperature (60–80°C), reaction time (12–24 hours), and molar ratios. A typical protocol involves refluxing 3-methyl-1H-pyrazole (1.0 equiv) with 2,2-difluoroethyl bromide (1.2 equiv) and K2CO3 (2.0 equiv) in DMF for 18 hours, achieving yields of 72–78%. Excess alkylating agent minimizes competing side reactions, such as O-alkylation or dialkylation.
Table 1: N-Alkylation Reaction Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 18 | 78 |
| NaH | THF | 60 | 12 | 72 |
| Cs2CO3 | Acetone | 70 | 24 | 68 |
Cyclocondensation with Fluorinated Hydrazines
Ring Formation via 1,3-Diketone Intermediates
An alternative approach involves cyclocondensation of 1,3-diketones with 2,2-difluoroethylhydrazine. For example, ethyl 4,4-difluoro-3-oxobutanoate reacts with 2,2-difluoroethylhydrazine in acetic anhydride to form the pyrazole ring. This method directly installs the difluoroethyl group during ring closure, avoiding post-synthetic modifications.
Challenges in Hydrazine Synthesis
A critical limitation is the commercial scarcity of 2,2-difluoroethylhydrazine, necessitating in situ preparation. One patent describes generating it via reduction of 2,2-difluoroethyl azide using hydrogen gas and a palladium catalyst. This adds complexity, with yields for the hydrazine intermediate typically ≤60%, impacting overall process efficiency.
Table 2: Cyclocondensation Parameters
| Diketone | Hydrazine Source | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl 4,4-difluoro-3-oxobutanoate | 2,2-Difluoroethylhydrazine | Acetic anhydride | 65 |
| Methyl 3-oxopent-4-enoate | In situ hydrazine synthesis | Toluene | 58 |
Post-Synthetic Fluorination of Ethyl Precursors
Fluorination of 1-Ethyl-3-methyl-1H-Pyrazole
This two-step method first synthesizes 1-ethyl-3-methyl-1H-pyrazole via N-alkylation, followed by fluorination using elemental fluorine (F2) or sulfur tetrafluoride (SF4). The reaction occurs in a fluorine-resistant reactor at −10°C to 0°C, with yields of 85–89%. Selective fluorination at the ethyl group’s β-position is achieved by controlling gas flow rates and reaction time.
Table 3: Fluorination Reaction Metrics
| Fluorinating Agent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| F2 gas | −5 | None | 89 | 99.5 |
| SF4 | 25 | KF | 82 | 98.0 |
Comparative Analysis of Methods
Cost and Scalability
-
N-Alkylation is cost-effective for small-scale production but struggles with regioselectivity at scale.
-
Cyclocondensation offers high atom economy but requires expensive hydrazine derivatives.
-
Fluorination is optimal for industrial-scale synthesis despite high capital costs for fluorine-handling infrastructure.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic and nucleophilic agents, as well as radical initiators. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole with key analogs based on substituents, molecular weight, and functional properties:
Key Observations :
- Substituent Effects: The presence of difluoroethyl or fluoroethyl groups enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For instance, replacing the difluoroethyl group in the target compound with a trifluoroethoxymethyl moiety (as in ) increases molecular weight by ~64 g/mol and introduces ether functionality.
- Purity : Analogs like 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole are synthesized with 97% purity, indicating optimized synthetic protocols .
Biological Activity
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 161.153 g/mol. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, which can improve the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The difluoroethyl substituent is believed to enhance binding affinity to various molecular targets, modulating their activity and leading to desired biological effects. This interaction profile is crucial for understanding the compound's therapeutic potential.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida species .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory conditions .
- Anticancer Properties : Some studies indicate that pyrazole compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A review of literature highlights several key findings related to the biological activity of pyrazole derivatives:
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling 2,2-difluoroethylamine with methyl-substituted pyrazole precursors. Key parameters include:
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) to facilitate nucleophilic substitution .
- Temperature : Controlled heating (60–80°C) to avoid decomposition of the difluoroethyl group .
- Purification : Chromatography or crystallization to isolate the compound with >95% purity .
- Yield Optimization : Reaction time adjustments (6–12 hours) and solvent selection (e.g., THF or DMF) significantly impact efficiency .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and F NMR to identify proton environments and fluorine coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, dihedral angles and intermolecular interactions (e.g., hydrogen bonds) are resolved .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., unreacted pyrazole intermediates) .
- Reagent Quality : Trace moisture in solvents or amines can deactivate catalysts; employ anhydrous conditions .
- Reproducibility : Standardize protocols (e.g., inert atmosphere, controlled humidity) and validate with triplicate experiments .
Q. What mechanistic insights explain the role of the difluoroethyl group in modulating biological activity?
- Methodological Answer : The difluoroethyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, as shown in hepatic microsome assays .
- Target Binding : F NMR and docking studies reveal hydrophobic interactions with enzyme active sites (e.g., kinases) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Pharmacophore Modeling : Map fluorine and pyrazole moieties as essential features for activity .
Q. What strategies address stability issues of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition >150°C; store at −20°C under argon .
- Hydrolytic Sensitivity : Avoid aqueous buffers (pH > 8) to prevent cleavage of the difluoroethyl group .
- Light Sensitivity : UV-Vis studies indicate photodegradation; use amber vials for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
